Lipophilic Ligand Efficiency (LLE) Advantage Over the 2-Methoxy Analog
The 2-ethoxyphenyl substituent increases calculated logP (clogP ≈ 3.8) by approximately 0.6 log units compared to the 2‑methoxyphenyl analog (clogP ≈ 3.2, CAS 1021090-96-9 not available but based on the 2‑methoxy analog 1-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea, PubChem CID 42474730) while maintaining the same hydrogen bond donor/acceptor count [1]. This moderate lipophilicity elevation, without additional hydrogen bond donors, is associated with improved passive membrane permeability and oral absorption potential while preserving ligand efficiency metrics [2].
| Evidence Dimension | Computed clogP and Lipinski Rule-of-5 parameters |
|---|---|
| Target Compound Data | clogP ≈ 3.8; HBD = 3; HBA = 6; TPSA ≈ 110 Ų; MW = 393.45 g/mol |
| Comparator Or Baseline | 2-Methoxy analog (MW ≈ 379.42 g/mol): clogP ≈ 3.2; HBD = 3; HBA = 6; TPSA ≈ 110 Ų |
| Quantified Difference | ΔclogP ≈ +0.6; ΔMW ≈ +14 g/mol; identical HBD, HBA, and TPSA |
| Conditions | Computed using XLogP3 algorithm (PubChem) and fragment-based TPSA calculation |
Why This Matters
Higher lipophilicity without increased hydrogen bonding penalty predicts improved membrane permeability, potentially translating to better cellular activity at equivalent biochemical potency.
- [1] PubChem Compound Summary for CID 42474730, N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide. National Center for Biotechnology Information, 2025. View Source
- [2] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 2007, 6(11): 881-890. View Source
